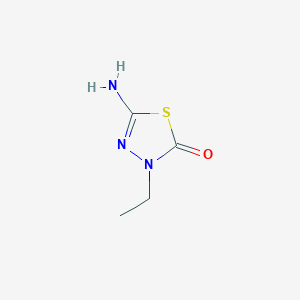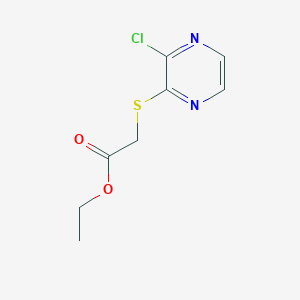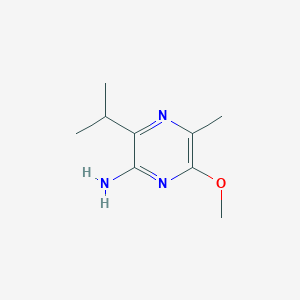
3-Isopropyl-6-methoxy-5-methylpyrazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isopropyl-6-methoxy-5-methylpyrazin-2-amine is a chemical compound belonging to the pyrazine family. Pyrazines are known for their aromatic properties and are often used in the flavor and fragrance industry. This particular compound is characterized by its unique structure, which includes an isopropyl group, a methoxy group, and a methyl group attached to a pyrazine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-6-methoxy-5-methylpyrazin-2-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of a pyrazine derivative with isopropyl and methyl groups, followed by the introduction of a methoxy group. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process might include steps such as distillation and crystallization to purify the final product. The use of automated systems helps in maintaining the reaction conditions and scaling up the production efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
3-Isopropyl-6-methoxy-5-methylpyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a pyrazine derivative with additional oxygen-containing groups, while reduction might yield a more saturated pyrazine derivative.
Wissenschaftliche Forschungsanwendungen
3-Isopropyl-6-methoxy-5-methylpyrazin-2-amine has various applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in drug development.
Industry: It is used in the flavor and fragrance industry due to its aromatic properties.
Wirkmechanismus
The mechanism of action of 3-Isopropyl-6-methoxy-5-methylpyrazin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in various biochemical pathways. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity. This modulation can lead to various biological effects, such as antimicrobial or antioxidant activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxy-3-isopropylpyrazine: Known for its green pea odor and used in the flavor industry.
3-Isobutyl-2-methoxypyrazine: Another pyrazine derivative with a distinct odor profile.
Uniqueness
3-Isopropyl-6-methoxy-5-methylpyrazin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
93034-75-4 |
|---|---|
Molekularformel |
C9H15N3O |
Molekulargewicht |
181.23 g/mol |
IUPAC-Name |
6-methoxy-5-methyl-3-propan-2-ylpyrazin-2-amine |
InChI |
InChI=1S/C9H15N3O/c1-5(2)7-8(10)12-9(13-4)6(3)11-7/h5H,1-4H3,(H2,10,12) |
InChI-Schlüssel |
BZRFTBQBTGCWRH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C(C(=N1)C(C)C)N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


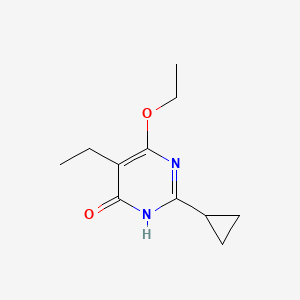
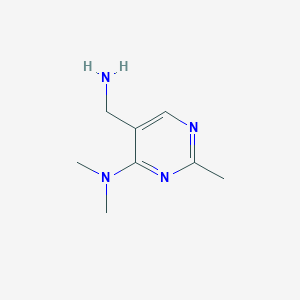
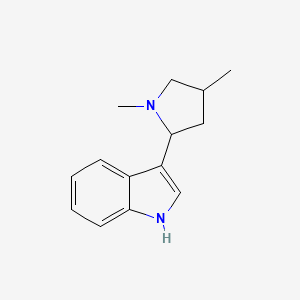
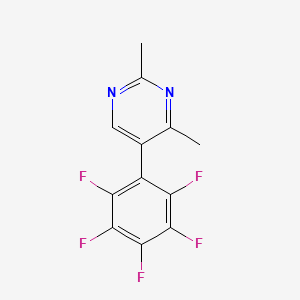
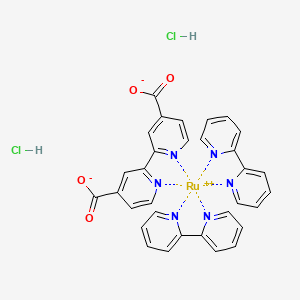
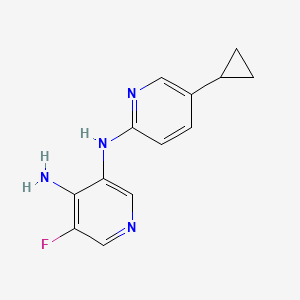


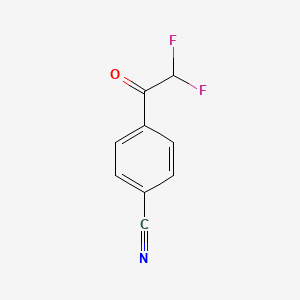

![(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trihydroxymethyl)pyrrolidine-2-carboxylic acid](/img/structure/B13101037.png)
![(4'S)-Tert-butyl 6-bromo-4'-(4-phenylpiperidine-1-carbonyl)-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13101039.png)
